molecular formula C24H17N3O6 B2627483 [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate CAS No. 380568-16-1

[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate

Cat. No. B2627483
CAS RN: 380568-16-1
M. Wt: 443.415
InChI Key: VFRMRJQHWLOJMM-UHFFFAOYSA-N
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Description

[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate, also known as CNOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNOB is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, which has been widely used for the treatment of pain, inflammation, and arthritis. However, CNOB has shown to have unique properties that make it a promising candidate for various scientific applications. In

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3- [4- (diphenylamino)phenyl]acrylic acid: plays a crucial role in dye-sensitized solar cells (DSSCs). These cells, pioneered by Grätzel, offer an alternative to traditional silicon-based photovoltaic cells. Key features include low cost, flexibility, and scalability. Organic dyes like this compound are attractive due to their high molar extinction coefficient, simple synthesis process, and reduced environmental impact. The D–π–A concept (donor, linking group, and acceptor/anchor group) is particularly relevant for DSSC development, and compounds based on triphenylamine (TPA) show promise .

Synthesis and Role as a Sensitizer

Understanding the synthesis process of this compound and its role as a sensitizer in DSSCs is crucial. Researchers have explored its action under light and water, emphasizing its potential in renewable energy applications.

properties

IUPAC Name

[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O6/c1-32-22-14-19(27(30)31)9-12-21(22)26-23(28)18(15-25)13-16-7-10-20(11-8-16)33-24(29)17-5-3-2-4-6-17/h2-14H,1H3,(H,26,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRMRJQHWLOJMM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl benzoate

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